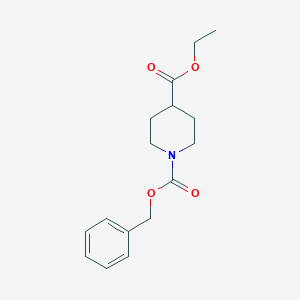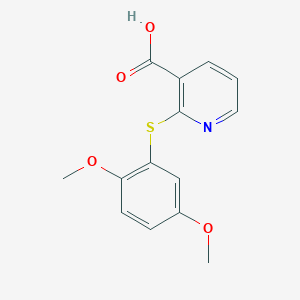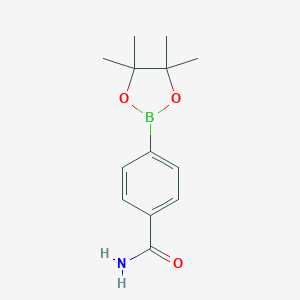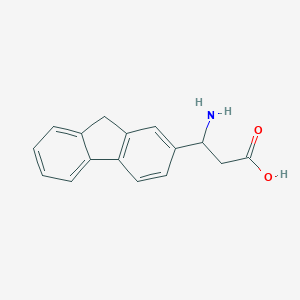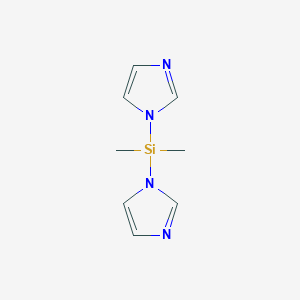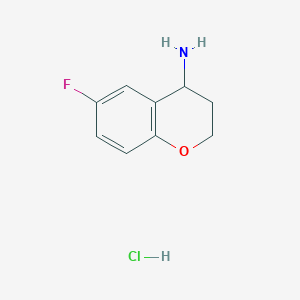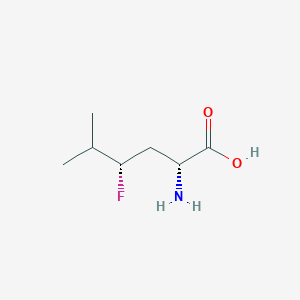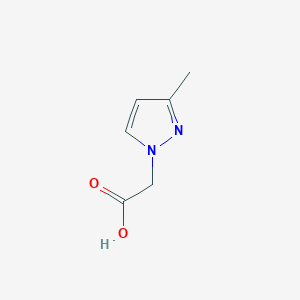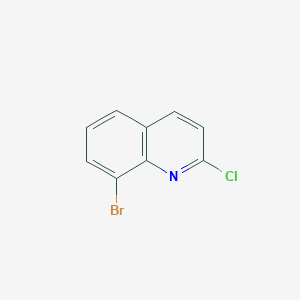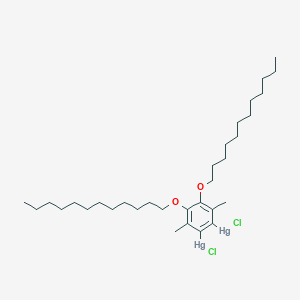
Chloride ionophore III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloride ionophore III is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. It is a type of ionophore, which is a molecule that can transport ions across cell membranes. Chloride ionophore III is particularly useful because it can transport chloride ions, which are important for many biological processes.
Aplicaciones Científicas De Investigación
Chloride ionophore III has many potential scientific research applications, including in the fields of neuroscience, physiology, and pharmacology. It can be used to study the role of chloride ions in various biological processes, such as synaptic transmission and membrane potential regulation. It can also be used to develop new drugs that target chloride ion channels, which are important for treating various diseases, including epilepsy and cystic fibrosis.
Mecanismo De Acción
The mechanism of action of chloride ionophore III involves transporting chloride ions across cell membranes. It does this by binding to the chloride ions and creating a pathway for them to move across the membrane. This can affect the membrane potential and lead to changes in cellular activity.
Efectos Bioquímicos Y Fisiológicos
Chloride ionophore III can have various biochemical and physiological effects, depending on the concentration and location of the compound. It can affect the activity of ion channels, neurotransmitters, and enzymes, which can lead to changes in cellular activity. It can also affect the membrane potential and lead to changes in the electrical activity of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloride ionophore III has several advantages for lab experiments, including its ability to transport chloride ions across cell membranes and its potential applications in various scientific fields. However, it also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound.
Direcciones Futuras
There are many potential future directions for research on chloride ionophore III, including developing new methods for synthesizing the compound, exploring its potential applications in drug development, and investigating its effects on various biological processes. Other future directions include studying the compound's interactions with other molecules and developing new techniques for studying its mechanism of action.
In conclusion, chloride ionophore III is a valuable compound that has many potential scientific research applications. It can be synthesized using various methods and has a unique mechanism of action that involves transporting chloride ions across cell membranes. Despite its advantages, it also has limitations and potential toxicity. However, research on chloride ionophore III is still ongoing, and there are many potential future directions for exploring its applications and mechanisms of action.
Métodos De Síntesis
Chloride ionophore III can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves using chemical reactions to create the compound, while biosynthesis involves using living organisms to produce the compound. The most common method for synthesizing chloride ionophore III is through chemical synthesis, which involves using a series of chemical reactions to create the compound.
Propiedades
Número CAS |
178959-28-9 |
|---|---|
Nombre del producto |
Chloride ionophore III |
Fórmula molecular |
C32H56Cl2Hg2O2 |
Peso molecular |
944.9 g/mol |
Nombre IUPAC |
chloro-[2-(chloromercurio)-4,5-didodecoxy-3,6-dimethylphenyl]mercury |
InChI |
InChI=1S/C32H56O2.2ClH.2Hg/c1-5-7-9-11-13-15-17-19-21-23-27-33-31-29(3)25-26-30(4)32(31)34-28-24-22-20-18-16-14-12-10-8-6-2;;;;/h5-24,27-28H2,1-4H3;2*1H;;/q;;;2*+1/p-2 |
Clave InChI |
SSQLFLVGBOQWGG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



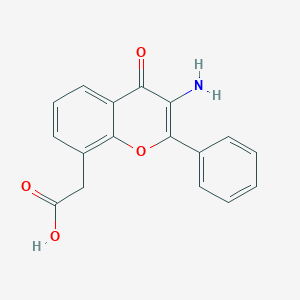
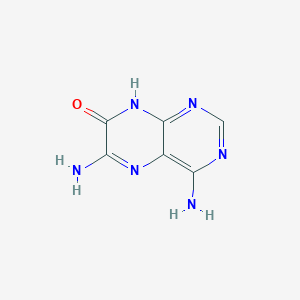
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
